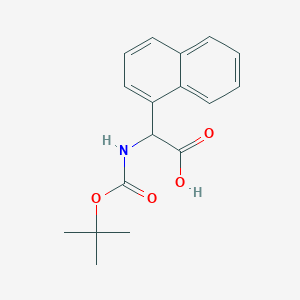

Ácido (tert-butoxicarbonilamino)naftil-1-acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

- tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid serves as an essential intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl group protects the amine functionality, allowing for selective reactions at other sites on the molecule. This protection is crucial in multi-step organic synthesis where controlled deprotection can be achieved under specific conditions .

Synthesis of Peptides

- The compound is also employed in peptide synthesis, where it facilitates the formation of peptide bonds while maintaining stability during the reaction process. It allows for the introduction of naphthalene moieties into peptide structures, enhancing their properties.

Biological Research

Enzyme Mechanism Studies

- In biological research, tert-butoxycarbonylamino-naphthalen-1-yl-acetic acid is used to investigate enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to study stereochemical effects in enzyme-substrate interactions, providing insights into enzymatic activity and specificity .

Pharmaceutical Development

- The compound acts as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as inhibitors for various biological targets, including protein tyrosine phosphatases, which are critical in regulating cellular processes such as growth and differentiation .

Medicinal Chemistry

Drug Delivery Systems

- In medicinal chemistry, tert-butoxycarbonylamino-naphthalen-1-yl-acetic acid is utilized in developing drug delivery systems. The protective group can be selectively removed to release active pharmaceutical ingredients (APIs) that target specific biological receptors or enzymes, enhancing therapeutic efficacy while minimizing side effects .

Potential Anti-Cancer Applications

- Recent studies have indicated that compounds derived from this structure may exhibit anti-cancer properties. For instance, modifications of naphthalene-based acetic acids have been linked to significant inhibition of cancer cell lines, suggesting potential therapeutic applications in oncology .

Industrial Applications

Specialty Chemicals Production

Métodos De Preparación

The synthesis of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid typically involves the reaction of naphthalene-1-acetic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the naphthalene ring, especially under basic conditions.

Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic conditions to yield the corresponding amine.

Mecanismo De Acción

The mechanism of action of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group protects the amine functionality, allowing selective reactions to occur at other sites on the molecule. This protection is crucial in multi-step organic synthesis, where selective deprotection can be achieved under controlled conditions .

Comparación Con Compuestos Similares

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid can be compared with other similar compounds, such as:

Naphthalene-1-acetic acid: Lacks the tert-butoxycarbonyl protection, making it more reactive in certain conditions.

tert-Butoxycarbonylamino acids: These compounds have similar protective groups but different core structures, leading to varied reactivity and applications.

Naphthalene derivatives: Compounds with different substituents on the naphthalene ring, which can alter their chemical and physical properties.

The uniqueness of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid lies in its combination of the naphthalene ring and the tert-butoxycarbonyl-protected amine, providing a versatile building block for various synthetic applications.

Actividad Biológica

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid (Boc-Nap-Ac) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of Boc-Nap-Ac, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Boc-Nap-Ac is characterized by a naphthalene ring system substituted with an acetic acid moiety and a tert-butoxycarbonyl (Boc) protecting group on the amino function. This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of Boc-Nap-Ac can be attributed to several mechanisms:

- Enzyme Inhibition : Studies suggest that Boc-Nap-Ac may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Receptor Modulation : The compound may interact with various receptors, including those involved in cell signaling pathways related to growth and apoptosis.

- Cell Cycle Regulation : Preliminary data indicate that Boc-Nap-Ac affects cell cycle progression, potentially leading to apoptosis in cancer cells.

Biological Activity Data

| Activity | IC50 (µM) | Target |

|---|---|---|

| Enzyme inhibition (e.g., COX-2) | 0.5 - 2.0 | Cyclooxygenase-2 |

| Cell proliferation inhibition | 1.0 - 5.0 | Various cancer cell lines |

| Apoptosis induction | 2.5 - 10.0 | Cancer cells |

Case Studies

-

Anti-Cancer Activity :

A study investigated the effects of Boc-Nap-Ac on human breast cancer cells (MCF-7). The compound exhibited significant cytotoxic effects with an IC50 value of approximately 3 µM, demonstrating its potential as a chemotherapeutic agent. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol. -

Anti-inflammatory Properties :

In a model of acute inflammation induced by lipopolysaccharide (LPS), Boc-Nap-Ac showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The compound's ability to inhibit NF-κB activation was identified as a key mechanism behind its anti-inflammatory effects. -

Neuroprotective Effects :

Research on neurodegenerative disorders indicated that Boc-Nap-Ac could protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels and improved cell viability in models of neurotoxicity.

Research Findings

Recent studies have focused on the synthesis and optimization of Boc-Nap-Ac derivatives to enhance its biological activity. Structure-activity relationship (SAR) studies have identified key modifications that improve potency against specific targets while reducing off-target effects.

SAR Insights

| Modification | Effect on Activity |

|---|---|

| Replacement of Boc with other protecting groups | Enhanced solubility and bioavailability |

| Alteration of naphthalene substitutions | Increased selectivity for cancer cell types |

| Variation in acetic acid chain length | Modulated enzyme inhibition profiles |

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQDQOOFCWHTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.